Amino-(2,3-dichloro-phenyl)-acetic acid
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Description
Synthesis Analysis
The synthesis of related amino acids is described in the first paper, where various amino acids react under biomimetic conditions with α,β-acetylenic γ-hydroxyacid nitriles to yield a new family of unnatural amino acids. These reactions occur at room temperature and neutral to slightly basic pH, resulting in high yields of 61-98% . Although the specific synthesis of amino-(2,3-dichloro-phenyl)-acetic acid is not detailed, similar conditions could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 2-[(5-imino-2,2-dimethyl-2,5-dihydro-3-furanyl)amino]acetic acid, has been analyzed through single-crystal X-ray analysis, revealing that the synthesized amino acids exist as zwitterions with a protonated imino group . Another paper provides an X-ray structure determination of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, which contains a 2-aza-1,3-butadiene fragment with two well-localized double bonds and a significantly non-planar C=N-C=C group . These findings suggest that the molecular structure of amino-(2,3-dichloro-phenyl)-acetic acid could also exhibit interesting geometrical and electronic features, potentially including zwitterionic forms or non-planar arrangements.
Chemical Reactions Analysis
The second paper discusses the reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions are facilitated by bases or phase transfer conditions. This indicates that amino-(2,3-dichloro-phenyl)-acetic acid could also undergo similar reactions, forming various derivatives when exposed to nucleophiles and electrophiles under the right conditions.
Physical and Chemical Properties Analysis
The third paper describes the structure of DL-phenylalaninium trichloroacetate, where the amino acid molecule exists in a cationic form and forms hydrogen-bonded double chains with trichloroacetate anions . This suggests that amino-(2,3-dichloro-phenyl)-acetic acid might also form salts with various counterions and participate in hydrogen bonding, influencing its solubility, melting point, and other physical properties.
Scientific Research Applications
1. Synthesis and Antimicrobial Activity Amino-(2,3-dichloro-phenyl)-acetic acid has been used as a precursor in the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which are evaluated for their antimicrobial activities. Specifically, the compounds synthesized from this acid showed good activity against various microbial strains, highlighting its potential in the development of antimicrobial agents (Patel & Shaikh, 2011).
2. Corrosion Inhibition Studies Amino-(2,3-dichloro-phenyl)-acetic acid is structurally similar to certain amino acids that have been studied for their corrosion inhibitive performance. These amino acids have shown promising results in protecting metals from corrosion in various environments, indicating that structurally similar compounds like Amino-(2,3-dichloro-phenyl)-acetic acid could also have potential applications in corrosion inhibition (Kaya et al., 2016).
3. Synthesis of α-Amino Acid Derivatives The compound has been used in chemical reactions leading to the formation of α-amino acid derivatives, which are crucial in the development of pharmaceuticals, especially peptide drugs. These derivatives are significant due to their role in the discovery of new functions and improved activity of drug molecules (Matsuda et al., 2012).
4. Applications in Supercapacitors Derivatives of Amino-(2,3-dichloro-phenyl)-acetic acid, specifically those synthesized by the Schotten-Baumann method, have been studied for their potential application in supercapacitors. These studies explore the electrochemical properties of these derivatives and their role in enhancing the performance of supercapacitors, highlighting their significance in the field of energy storage (Kowsari et al., 2019).
5. Analytical Applications in Determining Amino Compounds Amino-(2,3-dichloro-phenyl)-acetic acid has been used in the development of methods for the determination of amino compounds. These methods are based on the derivatization of amines to their acidamides, which are then analyzed using high-performance liquid chromatography with fluorescence detection, indicating its utility in analytical chemistry (You et al., 2006).
properties
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILIFHAKJGBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378230 |
Source
|
Record name | amino(2,3-dichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(2,3-dichloro-phenyl)-acetic acid | |
CAS RN |
318270-11-0 |
Source
|
Record name | α-Amino-2,3-dichlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318270-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | amino(2,3-dichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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